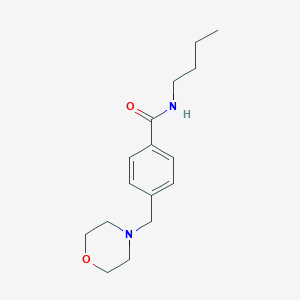![molecular formula C25H25ClFN3O3S B296853 N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B296853.png)
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a benzenesulfonamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Hydrazine-coupled pyrazole derivatives
Uniqueness
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C25H25ClFN3O3S |
|---|---|
Molecular Weight |
502 g/mol |
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C25H25ClFN3O3S/c1-19-5-9-22(10-6-19)30(34(32,33)24-11-7-21(27)8-12-24)18-25(31)29-15-13-28(14-16-29)23-4-2-3-20(26)17-23/h2-12,17H,13-16,18H2,1H3 |
InChI Key |
MESAWSLSSWHRLO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B296770.png)
![2-benzyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B296773.png)
![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B296774.png)
![N-(sec-butyl)-2-[({[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetyl)amino]benzamide](/img/structure/B296775.png)
![N-butyl-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B296777.png)
![N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B296779.png)
![N-[4-(acetylamino)phenyl]-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296780.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B296781.png)
![N-(2-chlorobenzyl)-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296786.png)

![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]acetamide](/img/structure/B296788.png)
![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide](/img/structure/B296789.png)
![2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B296790.png)
![2-[(2-methylbenzyl)sulfanyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296791.png)
